molecular formula C21H30N4O3S B6417978 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one CAS No. 1017527-34-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one

Cat. No.: B6417978
CAS No.: 1017527-34-2
M. Wt: 418.6 g/mol
InChI Key: HJWARDABJABMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a butan-1-one backbone substituted with a 3,5-dimethylpyrazole moiety and a 4-(3,4-dimethylbenzenesulfonyl)piperazine group. The synthesis likely involves coupling reactions between the pyrazole and piperazine sulfonyl components, followed by crystallization and validation via spectroscopic and X-ray diffraction methods .

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c1-15-6-7-20(12-16(15)2)29(27,28)24-10-8-23(9-11-24)21(26)14-19(5)25-18(4)13-17(3)22-25/h6-7,12-13,19H,8-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWARDABJABMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 3,5-Diphenyl-1H-pyrazole

Key Differences :

  • Substituents: The target compound uses methyl groups at the 3,5-positions of pyrazole, whereas 3,5-diphenyl-1H-pyrazole features phenyl groups.
  • Backbone : The target compound includes a sulfonylated piperazine-butane chain, absent in the diphenyl analog. This extension may improve binding affinity to biological targets through hydrogen bonding or hydrophobic interactions.

Spectroscopic Comparison :

Property Target Compound (Inferred) 3,5-Diphenyl-1H-pyrazole
IR (C=N stretch) ~1600 cm⁻¹ 1585 cm⁻¹
¹H NMR (Pyrazole CH) δ 6.2 ppm (singlet) δ 6.8 ppm (multiplet)
Crystallography Monoclinic system (P2₁/c) Orthorhombic (Pbca)

Structural Analog 2: (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone

Key Differences :

  • Core Structure: The analog replaces the butanone and piperazine sulfonyl groups with an indolizinyl-methanone framework, altering electronic properties.
  • Bioactivity : Indolizine derivatives are associated with antimicrobial activity, while sulfonylated piperazines (as in the target compound) are common in CNS-targeting drugs.

Crystallographic Data :

Parameter Target Compound (Inferred) Indolizine Analog
Space Group P2₁/c P-1
Z’ (Molecules/Unit) 1 2
R-factor <0.05 (SHELXL-refined) 0.049

Functional Group Analysis

  • Pyrazole Ring : Methyl groups at 3,5-positions enhance metabolic stability compared to unsubstituted pyrazoles.
  • Sulfonyl Piperazine : The 3,4-dimethylbenzenesulfonyl group increases lipophilicity (logP ~3.5 estimated) relative to simpler sulfonamides, aiding blood-brain barrier penetration.

Methodological Insights from Evidence

  • SHELX Software : Structural refinement of the target compound likely employs SHELXL for high-precision crystallographic analysis, given its dominance in small-molecule studies .
  • Validation : Structure validation protocols (e.g., PLATON, ADDSYM) ensure geometric accuracy, critical for distinguishing the target compound from analogs with similar unit cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.